Isononyl stearate
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Overview
Description
Isononyl stearate is an ester derived from the reaction between isononyl alcohol and stearic acid. It is widely used in the cosmetic and personal care industry due to its excellent emollient properties, providing a smooth and non-greasy feel to the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononyl stearate is synthesized through an esterification reaction between isononyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed is continuously removed. The final product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isononyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Another alcohol (e.g., methanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: Isononyl alcohol and stearic acid.
Transesterification: A new ester and alcohol, depending on the alcohol used in the reaction.
Scientific Research Applications
Isononyl stearate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is used in formulations for drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. In the cosmetic industry, it is used as an emollient in various skincare products, providing a smooth and silky texture .
Mechanism of Action
Isononyl stearate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve skin texture. The ester penetrates the stratum corneum, enhancing the skin’s barrier function and providing a smooth, silky feel. Its molecular structure allows it to interact with the lipid components of the skin, improving hydration and reducing transepidermal water loss .
Comparison with Similar Compounds
Similar Compounds
- Isononyl isononanoate
- Ethylhexyl isononanoate
- Isostearyl isononanoate
Comparison
Isononyl stearate is unique due to its specific combination of isononyl alcohol and stearic acid, which provides a distinct balance of emollient properties and skin feel. Compared to isononyl isononanoate and ethylhexyl isononanoate, this compound offers a richer, creamier texture, making it suitable for formulations requiring a more luxurious feel. Isostearyl isononanoate, on the other hand, provides a lighter, more spreadable texture, making it ideal for products requiring quick absorption .
Properties
CAS No. |
30500-51-7 |
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Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
7-methyloctyl octadecanoate |
InChI |
InChI=1S/C27H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(28)29-25-22-19-18-20-23-26(2)3/h26H,4-25H2,1-3H3 |
InChI Key |
XUVVLJKRLAXOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
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